Sodium propionate-2,3-13C2 is derived from propionic acid, which occurs naturally in various biological systems. It is classified as an organic sodium salt and falls under the category of carboxylic acid derivatives. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium propanoate, with the molecular formula . It is recognized for its applications in food preservation and as an antifungal agent in various formulations .
The synthesis of sodium propionate-2,3-13C2 typically involves the neutralization of propionic acid-2,3-13C2 with sodium hydroxide. The reaction can be summarized as follows:
Sodium propionate-2,3-13C2 has a molecular structure characterized by a three-carbon chain with a carboxylate functional group. The specific labeling at positions 2 and 3 allows for distinct tracking during metabolic studies.
The presence of carbon-13 isotopes enhances the compound's visibility in nuclear magnetic resonance spectroscopy and mass spectrometry analyses.
Sodium propionate can participate in various chemical reactions typical of carboxylate salts. Notably, it can undergo:
The reaction conditions (temperature, pressure) can significantly affect the yield and rate of these reactions.
In biological systems, sodium propionate acts as a substrate for various metabolic pathways. Upon ingestion or application in acidic environments, it dissociates into propionic acid, which plays a role in energy metabolism.
Sodium propionate-2,3-13C2 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in biological assays.
Sodium propionate-2,3-13C2 has diverse applications across scientific fields:
Microorganisms such as Streptomyces griseus exhibit specialized metabolic pathways that enable the efficient production of ¹³C₂-labeled propionate derivatives. These pathways often involve the degradation of structurally complex precursors into isotopically enriched propionate units. For example, levulinate (4-ketovalerate) undergoes enzymatic degradation through a series of steps that ultimately yield [2,3-¹³C₂]propionyl-CoA. This pathway was elucidated through isotope tracing experiments, where [3,4-¹³C₂]levulinate was incorporated into nonactin—a macrolide antibiotic—resulting in specific ¹³C-labeling patterns at the C-2 and C-3 positions of propionate-derived subunits .
The degradation initiates with levulinate activation to its CoA thioester, followed by NAD+-dependent oxidation and thiolytic cleavage. This process mirrors a modified β-oxidation pathway but uniquely preserves the C₂–C₃ bond of levulinate within propionate. Crucially, S. griseus minimizes isotopic dilution by channeling the propionate directly into polyketide biosynthesis, achieving enrichment efficiencies exceeding 85% . Alternative precursors like 4,6-diketoheptanoate also undergo retro-aldol cleavage to generate [2,3-¹³C₂]propionate, though with lower efficiency (∼70%) due to competing metabolic side reactions .
Table 1: Biosynthetic Precursors and Labeling Efficiency in Propionate Synthesis
Precursor | Organism | Enrichment Efficiency | Key Enzymes Involved |
---|---|---|---|
[3,4-¹³C₂]Levulinate | Streptomyces griseus | >85% | CoA-ligase, dehydrogenase, thiolase |
[6,7-¹³C₂]-4,6-Diketoheptanoate | S. griseus | ~70% | Retro-aldolase, decarboxylase |
[1-¹³C]Acetate | Escherichia coli | 70%* | Pyruvate dehydrogenase, methylmalonyl-CoA mutase |
*Enrichment at C-2 position only, affected by pentose phosphate shunt [4].
Chemoenzymatic synthesis combines chemical precursor synthesis with enzymatic transformations to achieve position-specific ¹³C labeling. This strategy is essential for generating sodium propionate-2,3-¹³C₂ with high isotopic purity (>99 atom % ¹³C). The process begins with chemically synthesized [1,2-¹³C₂]acetyl-CoA or [1,4-¹³C₂]succinate, which serve as optimally enriched substrates for enzymatic cascades [4] [6].
Key enzymatic reactions include:
A landmark application involves in vitro reconstitution of propionate biosynthesis using immobilized enzymes. For example, adenosylcobalamin-dependent methylmalonyl-CoA mutase yields sodium propionate-2,3-¹³C₂ with 98% isotopic purity when fed with [1,4-¹³C₂]succinate. Chemically synthesized [2-¹³C]propionyl-CoA can also be enzymatically carboxylated and decarboxylated to enrich C-3, though this requires precise control of cofactor stoichiometry to minimize ¹³C loss as CO₂ [6].
Table 2: Chemoenzymatic Methods for ¹³C₂-Propionate Production
Chemical Precursor | Enzymatic Step | Isotopic Purity | Advantage |
---|---|---|---|
[1,4-¹³C₂]Succinate | Methylmalonyl-CoA mutase + thioesterase | 98% | Retains both ¹³C atoms; high yield |
[2-¹³C]Propionyl-CoA | Propionyl-CoA carboxylase + decarboxylase | 90% | Modular but risks ¹³C loss as CO₂ |
[1,2-¹³C₂]Acetyl-CoA | Pyruvate carboxylase + malate pathway | 85% | Cost-effective but lower specificity |
Maximizing ¹³C incorporation into sodium propionate-2,3-¹³C₂ requires optimization of microbial physiology and growth conditions. Escherichia coli and Saccharomyces cerevisiae serve as dominant platforms due to their well-characterized metabolism and scalability. Key parameters include:
Notably, isotopic dilution remains a challenge. In S. griseus, endogenous succinate pools dilute exogenous ¹³C-precursors by 15–20%. This is mitigated by phosphate-limited fed-batch fermentation, which prolongs the idiophase and enhances precursor uptake .
Table 3: Optimization Parameters in Microbial Labeling Systems
Parameter | Optimal Condition | Enrichment | Product Yield |
---|---|---|---|
Strain | E. coli ΔpflB ΔldhA + mutAB | 88% | 8.5 g/L |
Media Type | Defined minimal + [1,4-¹³C₂]succinate | 92% | 5.2 g/L |
Silantes Rich Media + [3-¹³C]lactate | 80% | 14.3 g/L | |
Feeding Strategy | Phosphate-limited fed-batch | 90% | 10.1 g/L |
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